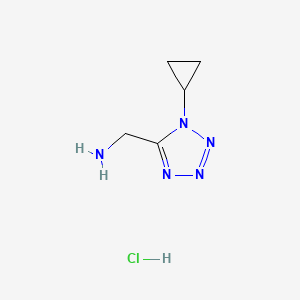
Clorhidrato de (1-ciclopropil-1H-1,2,3,4-tetrazol-5-il)metanamina
Descripción general
Descripción
(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN5 and its molecular weight is 175.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los tetrazoles son conocidos por su aplicación en el descubrimiento de fármacos debido a su similitud bioisostérica con los ácidos carboxílicos. A menudo se utilizan en química medicinal como bloques de construcción para productos farmacéuticos. Por ejemplo, los derivados de tetrazol se han utilizado en la síntesis de compuestos que exhiben actividades antifúngicas, antimicrobianas, antivirales y anticancerígenas .
Actividad Biológica
(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a nitrogen-rich heterocyclic compound featuring a cyclopropyl group and a tetrazole moiety. The unique structural characteristics of this compound suggest potential biological activities that merit investigation. Despite limited specific literature on this compound, related tetrazole derivatives have been explored for various biological applications.
The molecular formula for (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is C5H10N5·HCl with a molecular weight of approximately 142.17 g/mol. The presence of the tetrazole ring is significant as it often enhances the compound's biological activity due to its ability to mimic biological structures and interact with various targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H10N5·HCl |
| Molecular Weight | 142.17 g/mol |
| Key Structural Features | Cyclopropyl group, Tetrazole ring |
The precise mechanism of action for (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride remains largely unexplored. However, it is hypothesized that the tetrazole moiety interacts with specific enzymes or receptors in biological systems. This interaction could modulate various signaling pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research into structurally similar tetrazole compounds indicates that they may exhibit anticancer properties. For instance, derivatives such as 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline have shown promise in inhibiting the proliferation of cancer cell lines like HeLa and A549 . While specific studies on (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride are lacking, its structural analogs suggest potential efficacy against cancer.
Anti-inflammatory Effects
Tetrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the tetrazole ring may enhance interactions with inflammatory mediators or receptors involved in the inflammatory response . This aspect warrants further exploration in the context of (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.
Inhibition Studies
A study involving related compounds demonstrated that certain tetrazole derivatives could inhibit specific protein interactions crucial for cancer progression . Although (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has not been directly tested in this context, its structural features suggest it might exhibit similar inhibitory effects.
Antibacterial Activity
Research on other tetrazole compounds has indicated antibacterial activity against resistant strains such as MRSA . Given the increasing concern over antibiotic resistance, exploring the antibacterial potential of (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride could be highly relevant.
Propiedades
IUPAC Name |
(1-cyclopropyltetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-3-5-7-8-9-10(5)4-1-2-4;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJABFOZIKPRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















